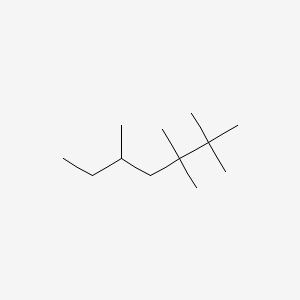![molecular formula C9H20N2O B14535902 2-[(E)-(2-Methylbutan-2-yl)diazenyl]butan-2-ol CAS No. 62204-17-5](/img/structure/B14535902.png)
2-[(E)-(2-Methylbutan-2-yl)diazenyl]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(2-Methylbutan-2-yl)diazenyl]butan-2-ol is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. This particular compound features a butan-2-ol backbone with an azo group and a methyl substituent, making it a unique and interesting molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-Methylbutan-2-yl)diazenyl]butan-2-ol typically involves the diazotization of an amine followed by a coupling reaction with a suitable substrate. One common method is to start with 2-methylbutan-2-amine, which is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt. This intermediate is then coupled with butan-2-ol under basic conditions to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-Methylbutan-2-yl)diazenyl]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The hydroxyl group in butan-2-ol can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Amines resulting from the reduction of the azo group.
Substitution: Ethers or esters formed from the substitution of the hydroxyl group.
Scientific Research Applications
2-[(E)-(2-Methylbutan-2-yl)diazenyl]butan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azo chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-Methylbutan-2-yl)diazenyl]butan-2-ol involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can result in various biological effects, including enzyme inhibition, DNA binding, and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-butanol: A simple alcohol with a similar butan-2-ol backbone but lacking the azo group.
2-Methyl-1,2-diphenyl-butan-1-ol: A more complex alcohol with additional phenyl groups.
2-Methyl-3-buten-2-ol: An alcohol with a similar structure but featuring a double bond.
Uniqueness
2-[(E)-(2-Methylbutan-2-yl)diazenyl]butan-2-ol is unique due to the presence of the azo group, which imparts distinct chemical and biological properties. The azo group allows for redox activity and the potential for various chemical transformations, making this compound valuable for research and industrial applications.
Properties
CAS No. |
62204-17-5 |
|---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
2-(2-methylbutan-2-yldiazenyl)butan-2-ol |
InChI |
InChI=1S/C9H20N2O/c1-6-8(3,4)10-11-9(5,12)7-2/h12H,6-7H2,1-5H3 |
InChI Key |
MJAQPAOJBNQDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)N=NC(C)(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


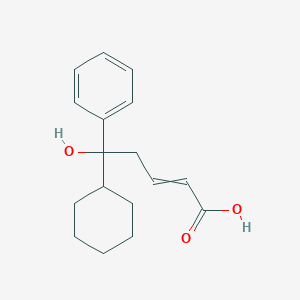
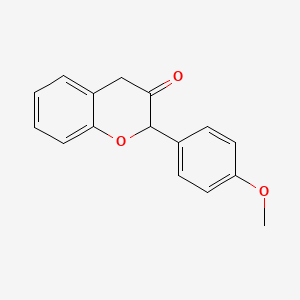
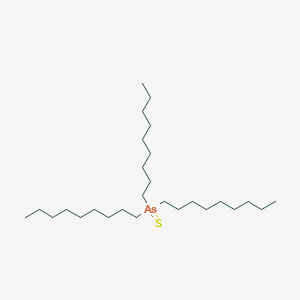
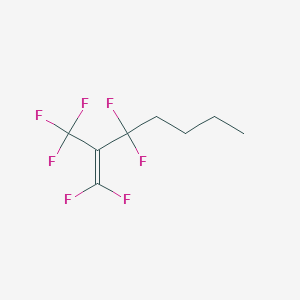
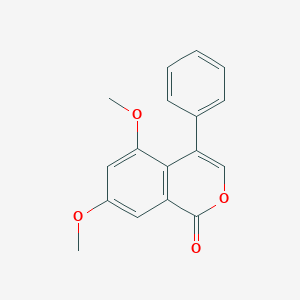
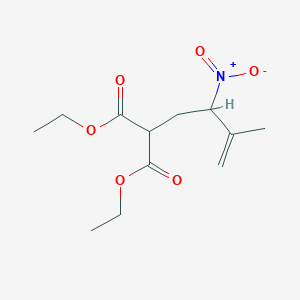
![Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14535858.png)
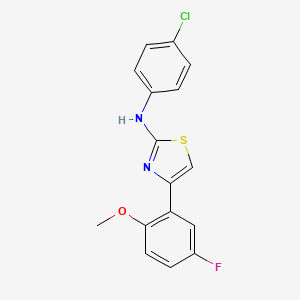
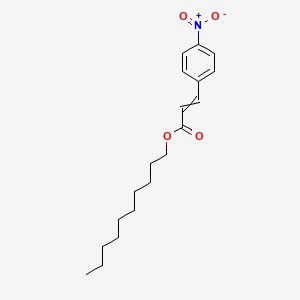
![Triethoxy[(tetradecane-1-sulfinyl)methyl]silane](/img/structure/B14535876.png)
![2H-Indol-2-one, 1,3-dihydro-3-[1-(1-methyl-1H-indol-3-yl)-2-oxopropyl]-](/img/structure/B14535881.png)
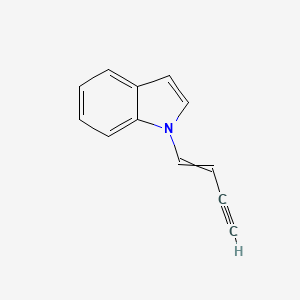
![1,1-Diphenyl-2-[(trimethylsilyl)oxy]silolane](/img/structure/B14535891.png)
